(5S)-5-pentanoyloxolan-2-one
Description
(5S)-5-Pentanoyloxolan-2-one is a chiral lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) ring substituted with a pentanoyl group at the 5S position. This compound belongs to a class of γ-lactones, which are structurally defined by their cyclic ester functionality. Such lactones are of significant interest in organic synthesis, pharmaceuticals, and agrochemicals due to their stereochemical properties and reactivity. The provided evidence primarily focuses on 5S ribosomal DNA (5S rDNA) in plants, particularly Landoltia punctata, and unrelated oxolan derivatives (e.g., –15).
Properties
CAS No. |
75989-41-2 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(5S)-5-pentanoyloxolan-2-one |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-7(10)8-5-6-9(11)12-8/h8H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
KTZYBMRESOMNEG-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCC(=O)[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CCCCC(=O)C1CCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-pentanoyloxolan-2-one typically involves the cyclization of hydroxy acids or the esterification of hydroxy acids followed by cyclization. One common method is the intramolecular esterification of 5-hydroxyhexanoic acid under acidic conditions. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-pentanoyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Pentanoic acid.
Reduction: 5-hydroxyhexanoic acid.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
(5S)-5-pentanoyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-pentanoyloxolan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of hydroxy acids. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Despite the absence of direct data on (5S)-5-pentanoyloxolan-2-one, insights can be drawn from analogous γ-lactones and oxolan derivatives discussed in the literature. Below is a comparative analysis based on structural and functional analogs:
Table 1: Comparison of Key Oxolan Derivatives
Key Observations from Analogous Studies
Structural Diversity in Oxolan Derivatives: Substitution patterns (e.g., naphthyl, tert-butyl, pentanoyl) influence physicochemical properties and applications. For instance, bulky substituents like tert-butyl enhance steric hindrance, affecting reactivity .
Functional Insights from 5S rDNA Studies: While unrelated to the lactone compound, studies on Landoltia punctata 5S rDNA highlight the importance of noncoding spacer (NTS) sequences in regulating transcription. For example:
- Class I NTS (432–524 bp) contains 12-bp TC-rich repeats, while Class II NTS (151 bp) has 9-bp repeats .
- Predicted G-quadruplex structures in NTS regions may influence transcriptional regulation .
Synthetic and Analytical Challenges :
- Derivatives like 5-naphthalen-2-yloxolan-2-one lack detailed characterization in the literature, suggesting gaps in data for structurally complex oxolans.
- Stereochemical purity (e.g., 5S vs. 5R configurations) is often underreported but critical for industrial and pharmaceutical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
